Ethyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate
Description
Ethyl 2-amino-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate is a pyrazole-derived ester compound characterized by a 3,4,5-trimethyl-substituted pyrazole ring linked to a propanoate backbone with an amino group at the β-position. This structure combines a lipophilic pyrazole moiety with a polar amino group, making it a versatile intermediate in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
ethyl 2-amino-3-(3,4,5-trimethylpyrazol-1-yl)propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-5-16-11(15)10(12)6-14-9(4)7(2)8(3)13-14/h10H,5-6,12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXTVJRLSBXQGKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CN1C(=C(C(=N1)C)C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Azide Coupling Method
A prominent and efficient method reported for coupling amino acids with nitrogen-containing heterocycles like pyrazoles is the azide coupling method. This technique is advantageous because it reduces racemization and allows for mild reaction conditions.
Formation of Azide Derivative:
- The hydrazide is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) in an ice bath to generate the azide intermediate. This reaction is typically carried out for 15 minutes at low temperature to avoid decomposition.
Coupling with Amino Acid Ester:
- The in situ generated azide solution is reacted with an amino acid methyl ester hydrochloride in the presence of triethylamine as a base. This coupling yields the desired amino acid-pyrazole conjugate.
-
- The product is extracted, washed, dried, and recrystallized to obtain the pure this compound.
- Low racemization risk
- Mild reaction conditions
- High yields and purity
Reference Reaction Scheme:
| Step | Reagents/Conditions | Product/Intermediate | Yield (%) |
|---|---|---|---|
| 1 | Hydrazine hydrate, ethanol, reflux | Hydrazide intermediate | 88 |
| 2 | NaNO2, HCl, ice bath (0 °C), 15 min | Azide intermediate | Quantitative (in situ) |
| 3 | Amino acid methyl ester hydrochloride, triethylamine, ethyl acetate, 0 to 25 °C, 48 h | Target compound (this compound) | High |
Alternative Synthetic Approaches
While the azide coupling method is well documented, alternative approaches include:
- Direct N-alkylation: Using alkyl halides derived from the amino acid ester to alkylate the pyrazole nitrogen. This method requires careful control to avoid over-alkylation or side reactions.
- Amide Bond Formation: Coupling of pyrazole-containing carboxylic acids with amino esters using carbodiimide or other coupling agents. However, this is less common for this specific compound due to the absence of a carboxylic acid group on the pyrazole ring.
Stock Solution Preparation for Experimental Use
For practical applications and experimental studies, the compound is often prepared as stock solutions of known molarity. For example, ethyl 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)acetate (a closely related compound) stock solutions are prepared as follows:
| Amount of Compound | Volume of Solvent for 1 mM Solution (mL) | Volume of Solvent for 5 mM Solution (mL) | Volume of Solvent for 10 mM Solution (mL) |
|---|---|---|---|
| 1 mg | 5.0956 | 1.0191 | 0.5096 |
| 5 mg | 25.4782 | 5.0956 | 2.5478 |
| 10 mg | 50.9564 | 10.1913 | 5.0956 |
This preparation ensures precise dosing in biochemical assays and in vivo formulations.
Research Outcomes and Analytical Data
Structural Confirmation
- NMR Spectroscopy: The presence of the pyrazole ring and the amino acid ester moiety is confirmed by characteristic chemical shifts. For example, the carbonyl carbon of the ester appears around 170 ppm in ^13C NMR, and the pyrazole methyl groups resonate in the 2–3 ppm region in ^1H NMR.
- Mass Spectrometry: Molecular ion peaks corresponding to the molecular weight (210.27 g/mol) confirm the molecular identity.
- Crystallography: Although direct crystallographic data for this exact compound are limited, related ethyl amino-pyrazole derivatives have been crystallized and structurally characterized, confirming the expected conformation and purity.
Yield and Purity
- The azide coupling method typically affords yields above 85%, with purity confirmed by chromatographic and spectroscopic methods.
- The reaction conditions minimize side products and racemization, ensuring the stereochemical integrity of the amino acid moiety.
Summary Table of Preparation Methods
| Preparation Method | Key Reagents/Conditions | Advantages | Yield (%) | Notes |
|---|---|---|---|---|
| Azide Coupling Method | Hydrazine hydrate, NaNO2/HCl, amino acid ester, triethylamine, ethyl acetate | Mild conditions, low racemization | ~88 | Most documented and reliable method |
| Direct N-Alkylation | Alkyl halide, base | Simple, but risk of side reactions | Variable | Requires careful control |
| Amide Bond Formation | Carbodiimide coupling agents | Useful for carboxylic acid derivatives | Variable | Less common for this compound |
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Synthesis and Preparation
The synthesis of Ethyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate typically involves reacting ethyl 2-amino-3-bromopropanoate with 3,4,5-trimethyl-1H-pyrazole under basic conditions. The reaction usually occurs with a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Industrial production methods may use similar synthetic routes but on a larger scale, potentially incorporating continuous flow reactors and automated synthesis to improve efficiency and yield. Green chemistry principles, like eco-friendly solvents and catalysts, can also be implemented to enhance sustainability in industrial production.
Biological Activities
This compound has demonstrated potential in antimicrobial and antifungal applications.
Antimicrobial Activity: Research indicates that pyrazole derivatives exhibit antimicrobial properties. Studies have shown that derivatives of pyrazole can inhibit the growth of various bacterial strains, with results showing an inhibition zone comparable to standard antibiotics, suggesting its potential as an antimicrobial agent.
Antifungal Activity: The compound has also been tested for antifungal activity, demonstrating effectiveness against Fusarium oxysporum, a common plant pathogen. A specific case study highlighted its strong antifungal potential, with an IC50 value that makes it a candidate for agricultural applications.
Mechanism of Action
The mechanism of action of Ethyl 2-amino-3-(3,4,5-trimethyl-1h-pyrazol-1-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s key structural features include:
- 3,4,5-Trimethylpyrazole: Enhances lipophilicity and steric bulk compared to mono- or dimethylated analogs.
Below is a comparative analysis with structurally related compounds:
Table 1: Comparative Data on Ethyl 2-amino-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate and Analogs
*Estimated based on structural analysis.
Key Findings from Comparative Analysis
Substituent Effects on Lipophilicity: The 3,4,5-trimethylpyrazole group in the target compound increases lipophilicity compared to analogs with fewer methyl groups (e.g., 3,5-dimethyl or 5-methyl derivatives). This may enhance membrane permeability but reduce aqueous solubility .
Functional Group Impact: The amino group in the target compound enables hydrogen bonding, which is critical for interactions with biological targets like enzymes or receptors. In contrast, methylamino (CAS 92448-14-1) or ester-only analogs lack this capability . Sulfur-containing analogs (e.g., CAS 1396965-16-4) introduce thioether linkages, which may confer redox activity or metal-binding properties .
Simpler analogs (e.g., ethyl 3-(5-methyl-1H-pyrazol-1-yl)propanoate) are more commonly used in industrial applications, such as agrochemical synthesis .
Biological Activity
Ethyl 2-amino-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate (CAS: 1250562-53-8) is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
This compound is characterized by its unique pyrazole structure, which is known for various biological activities. The synthesis of this compound typically involves the reaction of ethyl propanoate with 3,4,5-trimethyl-1H-pyrazole under controlled conditions. The synthetic pathway often includes esterification and subsequent amination steps to yield the final product.
Antimicrobial Activity
Research has shown that compounds featuring pyrazole moieties exhibit significant antimicrobial properties. For instance, a study demonstrated that derivatives of pyrazole can inhibit the growth of various bacterial strains. This compound was evaluated for its antibacterial activity against Gram-positive and Gram-negative bacteria. The results indicated an inhibition zone comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
Antifungal Activity
In addition to antibacterial properties, this compound has been tested for antifungal activity. A specific case study highlighted its effectiveness against Fusarium oxysporum, a common plant pathogen. The compound exhibited an IC50 value indicating strong antifungal potential, making it a candidate for agricultural applications .
Anti-inflammatory Effects
Emerging studies suggest that this compound may possess anti-inflammatory properties. In vitro assays demonstrated that the compound can inhibit pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This property could be beneficial in developing treatments for inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A recent study explored the antimicrobial efficacy of this compound against various pathogens. The compound was tested against Staphylococcus aureus and Escherichia coli. The findings indicated a dose-dependent response with significant inhibition at higher concentrations.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
Case Study 2: Antifungal Activity
In another investigation focusing on antifungal properties, the compound was tested against Fusarium oxysporum. The results showed that at a concentration of 50 µg/mL, the compound inhibited fungal growth by over 70%, highlighting its potential as a fungicide.
| Concentration (µg/mL) | % Inhibition |
|---|---|
| 10 | 30 |
| 25 | 55 |
| 50 | 70 |
The mechanisms underlying the biological activities of this compound are still being elucidated. It is believed that the pyrazole ring contributes to the interaction with microbial enzymes or cell membranes, leading to cell death or inhibition of growth. Additionally, its anti-inflammatory effects may be attributed to modulation of signaling pathways involved in inflammation.
Q & A
Q. What are the optimal synthetic routes for Ethyl 2-amino-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoate, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves multi-step reactions starting from pyrazole precursors and amino ester derivatives. A common approach includes:
- Step 1: Condensation of 3,4,5-trimethylpyrazole with ethyl 2-bromo-3-aminopropanoate under basic conditions (e.g., K₂CO₃ in DMF) to form the pyrazole-propanoate backbone .
- Step 2: Purification via column chromatography using silica gel and ethyl acetate/hexane gradients to isolate the product.
Critical parameters include:
- Temperature: 60–80°C for optimal nucleophilic substitution .
- Solvent Choice: Polar aprotic solvents (DMF, DMSO) enhance reactivity but require careful removal to avoid side reactions .
- Catalysts: Phase-transfer catalysts (e.g., TBAB) improve reaction rates in biphasic systems .
Q. How is the molecular structure of this compound confirmed, and what analytical techniques are prioritized?
Methodological Answer: Structural confirmation involves:
- NMR Spectroscopy: ¹H/¹³C NMR identifies proton environments (e.g., pyrazole ring protons at δ 6.1–6.3 ppm, ester carbonyl at ~170 ppm) .
- Mass Spectrometry (HRMS): Validates molecular weight (e.g., [M+H]+ expected at m/z 268.2) .
- X-ray Crystallography: Resolves 3D conformation using SHELXL for refinement (e.g., bond angles in pyrazole ring ~120°) .
Key Data:
- Melting Point: ~120–125°C (determined via DSC) .
- LogP: Predicted at 1.8 (Schrödinger Suite) for solubility assessment .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in reported stereochemical configurations?
Methodological Answer: Discrepancies in stereochemistry (e.g., axial vs. equatorial substituents) are addressed via:
- SHELX Refinement: High-resolution X-ray data (≤1.0 Å) and anisotropic displacement parameters clarify bond lengths/angles .
- Density Functional Theory (DFT): Computational modeling (e.g., Gaussian 16) predicts stable conformers, cross-validated with experimental data .
Example Workflow:
Grow single crystals via slow evaporation (solvent: ethanol/water).
Collect diffraction data (Mo-Kα radiation, λ = 0.71073 Å).
Q. What mechanistic insights explain its biological activity, and how are target pathways validated?
Methodological Answer: The compound’s pyrazole and amino ester groups suggest interaction with:
- Enzyme Targets: Kinases or proteases via hydrogen bonding (pyrazole NH) and hydrophobic interactions (trimethyl groups) .
- Validation Methods:
- Enzyme Inhibition Assays: IC₅₀ determination using fluorogenic substrates (e.g., Z-Gly-Pro-AMC for proteases) .
- Molecular Docking (AutoDock Vina): Binding affinity predictions (ΔG < −7 kcal/mol indicates strong interaction) .
Data Contradiction Resolution:
If in vitro activity (e.g., IC₅₀ = 5 µM) conflicts with computational predictions (ΔG = −6.2 kcal/mol), reassess protonation states (pH 7.4 vs. crystallographic pH) .
Q. How are reaction intermediates characterized to optimize multi-step syntheses?
Methodological Answer: Intermediate tracking involves:
- In-situ FTIR: Monitors carbonyl (C=O) and amine (N-H) stretches during condensation .
- LC-MS/MS: Identifies byproducts (e.g., ethyl ester hydrolysis to carboxylic acid at m/z 240.1) .
Example Optimization:
If Step 1 yields <50%, adjust solvent polarity (DMF → DMSO) to stabilize transition states .
Q. What strategies mitigate batch-to-batch variability in physicochemical properties?
Methodological Answer:
Q. How does the compound’s stability under varying pH and temperature inform storage protocols?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
